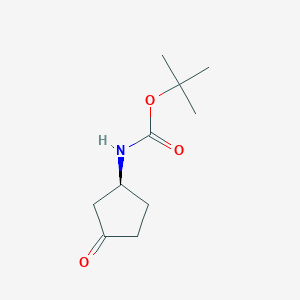![molecular formula C13H15N3O4 B1391420 乙酸乙酯(3-乙氧基-2-氧代吡啶并[3,4-b]吡嗪-1(2H)-基) CAS No. 1031651-61-2](/img/structure/B1391420.png)
乙酸乙酯(3-乙氧基-2-氧代吡啶并[3,4-b]吡嗪-1(2H)-基)
描述
The compound is a derivative of pyrazine, which is a class of organic compounds with a six-membered ring containing two nitrogen atoms at opposite positions. Pyrazines are aromatic and have various applications in industries such as food, pharmaceuticals, and perfumery due to their diverse range of flavors and aromas .
Chemical Reactions Analysis
Pyrazines can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that this compound can undergo would depend on the nature and position of its substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrazines are generally stable compounds due to their aromaticity. They are often solids at room temperature and have relatively high melting points .科学研究应用
化学选择性合成
- 合成多功能性:相关化合物乙酸乙酯 2-(2-乙氧基-3,4-二氢-2H-吡喃-5-基)-2-氧代乙酸酯已被用于合成乙酸乙酯 2-氧代-2-(1-烷基/芳基-6-(氨基/乙氧基)-1,4,5,6-四氢吡啶-3-基)。该过程涉及与伯胺的反应,并以其高化学选择性和中等到良好的产率而著称 (Pretto 等人,2019)。
抗癌研究
- 细胞毒活性:据报道,乙酸乙酯 (1,2-二氢吡啶并 [3,4-b] 吡嗪-7-基) 氨基甲酸酯的衍生物与细胞微管蛋白结合,导致有丝分裂时细胞积累,并在小鼠中对实验性瘤表现出细胞毒活性 (Temple 等人,1989)。
海洋真菌衍生物
- 化合物纯化:对海洋真菌青霉菌属的持续研究导致从其乙酸乙酯提取物中纯化了相关化合物,如乙酸丁酯 2-(4-氧代-5,6-二氢-2H-吡喃-3-基) (Wu 等人,2010)。
抗肿瘤剂
- 合成和构效关系:合成了乙酸乙酯 2-[(2-氨基-3-氰基-4-苯乙基-4H-萘并[1,2-b]吡喃-8-基)氧基],并确定了其晶体结构。该化合物显示出对某些癌细胞系增殖的抑制作用 (Liu 等人,2018)。
抗氧化潜力
- 抗氧化分子中的潜力:来自红海藻的取代芳基倍半萜类化合物显示出作为抗氧化剂的潜力,这可能与制药和食品工业有关 (Chakraborty 等人,2016)。
其他应用
- 杂环合成:乙酸乙酯 α-(3-氨基甲酰基-4,5,6,7-四氢苯并[b]噻吩-2-基腙)用于合成各种衍生物,展示了该化合物在化学合成中的作用 (Mohareb 等人,2004)。
- X 射线粉末衍射:该化合物用于合成抗凝剂阿哌沙班中的重要中间体,突出了其在制药工业中的效用 (Wang 等人,2017)。
作用机制
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, including enzymes, receptors, and nucleic acids.
Mode of Action
Compounds in the pyrazolo[3,4-b]pyridines family are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
未来方向
生化分析
Biochemical Properties
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds . These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, it may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism. Furthermore, it may impact cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of action of Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it may activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but may degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, such as sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity . At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal benefits without significant toxicity.
Metabolic Pathways
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, influencing its biological activity.
Subcellular Localization
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, modulating their activity and influencing cellular processes.
属性
IUPAC Name |
ethyl 2-(3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-3-19-11(17)8-16-10-5-6-14-7-9(10)15-12(13(16)18)20-4-2/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHMRDBRRMZDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CN=C2)N(C1=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[(3-Methylphenyl)sulfanyl]methyl}aniline](/img/structure/B1391340.png)


![1,4-Dithia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1391348.png)
![N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide](/img/structure/B1391349.png)




![N-[(2-ethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1391358.png)


